molecular formula C15H16 B13766693 Benzene, 1-ethyl-4-(phenylmethyl)- CAS No. 620-85-9

Benzene, 1-ethyl-4-(phenylmethyl)-

Cat. No.: B13766693
CAS No.: 620-85-9
M. Wt: 196.29 g/mol
InChI Key: HSHDPVRGPKOGME-UHFFFAOYSA-N
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Description

Benzene, 1-ethyl-4-(phenylmethyl)- is a substituted aromatic hydrocarbon featuring an ethyl group (-CH₂CH₃) at the 1-position and a benzyl group (-CH₂C₆H₅) at the 4-position of the benzene ring. Its molecular formula is C₁₅H₁₆, with a calculated molecular weight of ~196.28 g/mol. While direct experimental data for this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related studies.

Properties

CAS No.

620-85-9

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-benzyl-4-ethylbenzene

InChI

InChI=1S/C15H16/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3

InChI Key

HSHDPVRGPKOGME-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(phenylmethyl)benzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this reaction, benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form ethylbenzene. Subsequently, ethylbenzene undergoes a second Friedel-Crafts alkylation with benzyl chloride to yield 1-ethyl-4-(phenylmethyl)benzene .

Industrial Production Methods: Industrial production of 1-ethyl-4-(phenylmethyl)benzene typically involves similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(phenylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid at low temperatures.

    Oxidation: Potassium permanganate or chromic acid under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

    Nitration: Nitro-1-ethyl-4-(phenylmethyl)benzene.

    Oxidation: 4-(phenylmethyl)benzoic acid.

    Reduction: 1-ethyl-4-methylbenzene.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(phenylmethyl)benzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. In electrophilic aromatic substitution, the benzene ring donates electron density to the electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system . The specific molecular targets and pathways depend on the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Key Structural Features:

  • Ethyl Group : Enhances hydrophobicity and influences boiling points.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structurally similar compounds, their substituents, and available

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications Source
Benzene, 1-ethyl-4-(phenylmethyl)- Ethyl (1-), Benzyl (4-) C₁₅H₁₆ ~196.28 Not Found Inferred higher boiling point due to benzyl group. -
1-Ethyl-4-isobutylbenzene Ethyl (1-), Isobutyl (4-) C₁₂H₁₈ 162.27 100319-40-2 Used in pharmaceutical intermediates (e.g., ibuprofen impurities) .
Benzene, 1-ethyl-4-methoxy-2-methyl Ethyl (1-), Methoxy (4-), Methyl (2-) C₁₀H₁₄O 150.22 61000-06-4 Increased polarity due to methoxy group; applications in organic synthesis .
Benzene, 1-ethyl-4-(10-undecenyl)- Ethyl (1-), Undecenyl (4-) C₁₉H₃₀ 258.45 90900-80-4 Long-chain substituent; potential surfactant or polymer precursor .
Benzene, 1-methyl-4-(phenylmethyl)- Methyl (1-), Benzyl (4-) C₁₄H₁₄ ~182.26 Not Found Formed during toluene oxidation; intermediate in VOC degradation .

Physicochemical Properties (Inferred)

  • Boiling Point : Expected to be higher than 1-ethyl-4-isobutylbenzene (162.27 g/mol) due to the benzyl group’s larger surface area and stronger van der Waals forces.
  • Polarity : Less polar than methoxy-substituted analogs (e.g., 1-ethyl-4-methoxy-2-methylbenzene ) but more polar than purely aliphatic derivatives.
  • Reactivity : The benzyl group may undergo electrophilic substitution (e.g., nitration) at the para position of its attached benzene ring.

Biological Activity

Benzene, 1-ethyl-4-(phenylmethyl)-, also known as 1-ethyl-4-benzylbenzene or simply as a derivative of ethylbenzene, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C15H16
  • Molecular Weight : 208.29 g/mol
  • CAS Registry Number : 4218-48-8

This compound features an ethyl group and a phenylmethyl group attached to a benzene ring, which influences its reactivity and biological interactions.

The biological activity of Benzene, 1-ethyl-4-(phenylmethyl)- is primarily attributed to its ability to interact with various biological targets. The mechanism of action typically involves:

  • Electrophilic Aromatic Substitution : The compound's aromatic ring can act as an electrophile in chemical reactions, allowing it to form complexes with nucleophiles.
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, potentially through the inhibition of microbial growth by disrupting cell membrane integrity or metabolic pathways.
  • Anticancer Activity : Some studies have suggested that this compound may possess anticancer properties, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Benzene, 1-ethyl-4-(phenylmethyl)-. The following table summarizes findings related to its antimicrobial efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

A study conducted on the anticancer properties of this compound revealed the following IC50 values against different cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
HepG2 (liver cancer)15.2
MCF-7 (breast cancer)12.5
A549 (lung cancer)10.0

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Benzene, 1-ethyl-4-(phenylmethyl)- was tested against a panel of bacterial strains. The results indicated significant antibacterial activity against Staphylococcus aureus, with an MIC of 32 µg/mL. This suggests potential for development into therapeutic agents targeting bacterial infections.

Case Study 2: Anticancer Research

A series of experiments were conducted using human cancer cell lines to evaluate the anticancer effects of Benzene, 1-ethyl-4-(phenylmethyl)-. The compound demonstrated selective cytotoxicity, particularly against HepG2 cells, showing promise as a lead compound for further drug development aimed at liver cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of Benzene, 1-ethyl-4-(phenylmethyl)-, it is useful to compare it with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
Benzene, 1-methyl-4-(phenylmethyl)Methyl group instead of ethylModerate antimicrobial activity
Benzene, 1-ethyl-4-methylbenzeneContains only alkyl substituentsLimited anticancer properties

The presence of both ethyl and phenylmethyl groups in Benzene, 1-ethyl-4-(phenylmethyl)- enhances its reactivity and biological interactions compared to its analogs.

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